Menin-MLL inhibitor 4 is a small molecule designed to disrupt the interaction between menin and mixed-lineage leukemia proteins, which is crucial for the oncogenic activity of MLL fusion proteins implicated in various leukemias. The compound is derived from patent WO2017214367 and exhibits significant antitumor activity. Menin, a product of the multiple endocrine neoplasia type 1 gene, plays a pivotal role in the regulation of gene expression associated with MLL fusion proteins, making it a target for therapeutic intervention in acute leukemias characterized by MLL rearrangements .
Menin-MLL inhibitor 4 is classified as a small molecule inhibitor. It is specifically formulated to inhibit the menin-MLL protein-protein interaction, which is essential for the maintenance of leukemic phenotypes in cells harboring MLL translocations. The compound's CAS number is 2169916-13-4, and it has been identified as a promising candidate in preclinical studies aimed at treating MLL-rearranged acute leukemias .
The synthesis of Menin-MLL inhibitor 4 involves advanced organic chemistry techniques, including iterative structure-based drug design and optimization processes. Initial compounds were developed using fragments that bind to the MLL binding pocket on menin, guided by X-ray crystallography data. The synthesis typically includes:
Menin-MLL inhibitor 4 has the molecular formula and a molecular weight of 587.69 g/mol. While specific structural details such as 3D conformation are not provided in the sources, it is known that the compound binds to the MLL pocket of menin, mimicking key interactions necessary for disrupting their interaction .
The structural analysis indicates that Menin-MLL inhibitor 4 likely forms hydrogen bonds with critical residues within the binding site of menin, which is essential for its inhibitory action against MLL fusion proteins .
Menin-MLL inhibitor 4 participates in competitive inhibition reactions where it competes with MLL fusion proteins for binding sites on menin. This competitive nature suggests that the compound can effectively displace MLL from its complexes, leading to altered gene expression profiles associated with leukemogenesis.
The mechanism of action of Menin-MLL inhibitor 4 involves:
While specific physical properties such as density or melting point are not provided in detail, general characteristics include:
The chemical properties relevant to Menin-MLL inhibitor 4 include:
Menin-MLL inhibitor 4 has several potential applications in scientific research and clinical settings:
Menin, encoded by the MEN1 gene, functions as a critical oncogenic scaffold protein in certain acute leukemias. Unlike its tumor-suppressor role in endocrine tissues, menin acts as an essential cofactor for oncogenic transformation in KMT2A-rearranged (KMT2A-r) and NPM1-mutated (NPM1m) acute myeloid leukemia (AML). These subtypes collectively represent ~30% of AML cases and exhibit poor prognosis with conventional therapies. Menin's central role involves bridging chromatin-modifying complexes to deregulate hematopoietic transcription programs, making it a compelling therapeutic target [9].
In KMT2A-r leukemias (5–10% of adult AML), chromosomal translocations generate fusion oncoproteins (e.g., MLL-AF9) that retain the N-terminal menin-binding domain (MBD) of KMT2A. This domain contains two conserved motifs:
NPM1 mutations (NPM1m), found in ~30% of AML, generate cytoplasmic-localized mutants (NPM1c). These mutants dysregulate epigenetic modifiers, including KMT2A-WT, which requires menin for chromatin targeting. Menin-KMT2A complexes drive a HOX/MEIS1 transcriptional signature in NPM1m AML, phenocopying KMT2A-r leukemias. Genetic ablation of menin in NPM1m models reverses leukemogenic gene expression and impairs leukemic stem cell self-renewal [9].
LEDGF serves as a critical molecular tether for the menin-KMT2A complex. Its N-terminal domain binds KMT2A's LEDGF-binding motif (LBM), while its C-terminal domain anchors the complex to chromatin via H3K36me2/3 marks. This "scaffolding" function concentrates transcriptional machinery at HOXA/MEIS1 loci. Disrupting LEDGF-menin interactions impairs complex stability and reduces oncogene expression, validating its role in pathogenesis [1] [9].
Recent studies reveal that menin-dependent leukemias exhibit enhanced guanine nucleotide biosynthesis. Inhibition of inosine monophosphate dehydrogenase 2 (IMPDH2) depletes guanine nucleotides, suppressing rRNA transcription. This reduces expression of LEDGF and menin, destabilizing the KMT2A fusion complex. Consequently, combining IMPDH2 inhibitors (e.g., mycophenolic acid) with menin inhibitors synergistically suppresses leukemia growth [1].
Key vulnerabilities for therapeutic intervention include:
Table 1: Key Genes Deregulated in Menin-Dependent Leukemias
| Gene | Function | Role in Leukemogenesis |
|---|---|---|
| HOXA9 | Homeobox transcription factor | Blocks differentiation; promotes self-renewal |
| MEIS1 | HOX cofactor | Accelerates leukemic transformation |
| LEDGF | Chromatin adaptor | Anchors menin-KMT2A complex to chromatin |
| DOT1L | Histone H3K79 methyltransferase | Activates HOXA9/MEIS1 transcription |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5